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Compound of Interest

Compound Name: LDN-91946

Cat. No.: B1674678

Disclaimer: Initial searches for the off-target kinase inhibition profile of LDN-91946 did not yield
any specific public data. This may indicate that it is a novel compound, has a different
designation, or that its selectivity profile has not been published. To fulfill the structural and
content requirements of your request, we will use the well-characterized and structurally related
BMP inhibitor, LDN-193189, as a proxy. The following information is based on published data
for LDN-193189 and serves as an example of a technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target kinase inhibition profile of LDN-193189?

Al: LDN-193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type | receptors
ALK1, ALK2, ALK3, and ALK®6.[1][2][3] It displays high selectivity for BMP signaling over the
TGF-[B pathway.[1][2][3] HoweVer, like many kinase inhibitors, it can exhibit off-target activity,
especially at higher concentrations. A kinome-wide screen of 200 human kinases revealed that
at a concentration of 1 uM, LDN-193189 inhibited 21 of these kinases by more than 50%.[4]
Another study profiling it against 121 kinases found that at 10 uM, it inhibited 44 kinases by
over 50%.[5]

Data Presentation: LDN-193189 Kinase Inhibition Profile

On-Target Activity (IC50)
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Target Kinase IC50 (nM) Assay Type
ALK1 0.8 Cell-free
ALK?2 0.8 Cell-free
ALK3 5.3 Cell-free
ALK6 16.7 Cell-free

Data sourced from Selleck Chemicals product datasheets.[1][2][3]

Off-Target Activity (% Inhibition at 1 pM)

Off-Target Kinase % Inhibition at 1 pM
ABL >50%

SIK2 >50%

KDR (VEGFR2) Significant Inhibition
...and 18 others >50%

This is a summary from a screen of 200 kinases. For a comprehensive list, refer to the
supplementary data in Sanvitale et al., 2013.[4][6] It is noteworthy that at 10 uM, the number of
significantly inhibited off-target kinases increases substantially.[5]

Q2: My experimental results are inconsistent with the expected phenotype from BMP pathway
inhibition. Could this be due to off-target effects of LDN-193189?

A2: Yes, unexpected or inconsistent results could be attributable to off-target effects,
particularly if you are using concentrations at or above 1 puM.[4] LDN-193189 is known to inhibit
other kinases, such as VEGFR2 (KDR), which could lead to phenotypes related to vascular
development that are independent of BMP signaling.[4][6] To investigate this, we recommend
the following troubleshooting workflow.

Troubleshooting Workflow for Unexpected Phenotypes
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Observation

Unexpected Experimental
Result Observed

Start Troubleshooting

Troubleshooting Steps

Step 1: Titrate Inhibitor
Is the phenotype dose-dependent?
Use lowest effective concentration.

If phenotype persists at low conc.

Step 2: Use Orthogonal Inhibitor
Does a structurally different inhibitor
of the same target (e.g., K02288)
recapitulate the phenotype?

Ifjorthogonal inhibitor gives
different results

Step 3: Genetic Rescue/Knockdown
Does knockdown of the intended target
mimic the inhibitor phenotype?
Can overexpression rescue it?

If genetic modulation does If orthogonal inhibitor
NOT match inhibitor effect gives SAME results

Step 4: Assess Off-Targets
Does knockdown of a known off-target
(e.g., KDR) mimic the phenotype?

If genetic modulation
matches inhibitor effect

Conclusion

Phenotype is likely Phenotype is likely

OFF-TARGET ON-TARGET

Click to download full resolution via product page

Caption: Troubleshooting workflow for kinase inhibitor off-target effects.
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Q3: What is a standard protocol for determining the in vitro kinase inhibitory activity of a
compound like LDN-193189?

A3: There are several methods to determine in vitro kinase activity, including radiometric
assays, fluorescence-based assays, and ELISAs.[7] Below is a representative protocol for a
non-radioactive, luminescence-based kinase assay, which is a common format for high-
throughput screening.

Experimental Protocols
Representative Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a generalized procedure and requires optimization for specific kinases and
inhibitors.

» Reagent Preparation:

o

Prepare a stock solution of the kinase inhibitor (e.g., LDN-193189) in 100% DMSO.

o Prepare a serial dilution of the inhibitor in kinase assay buffer. The final DMSO
concentration in the assay should be kept low (<1%).

o Prepare the recombinant kinase enzyme in kinase assay buffer.

o Prepare the substrate (e.g., a generic substrate like Myelin Basic Protein or a specific
peptide substrate) and ATP in kinase assay buffer. The ATP concentration should ideally
be at or near the Km for the specific kinase to accurately determine IC50 values.[6]

e Assay Procedure:

o Add the kinase inhibitor dilutions to the wells of a 96-well or 384-well plate. Include "no
inhibitor" (vehicle control) and "no enzyme" (background) controls.

o Add the kinase enzyme to all wells except the "no enzyme" background controls.

o Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
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o Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time
(e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

o Detection:

o After incubation, add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®
Luminescent Kinase Assay reagent). This reagent simultaneously stops the kinase
reaction and measures the amount of ATP remaining or ADP produced.

o Incubate the plate as per the detection reagent manufacturer's instructions (e.g., 10-40
minutes at room temperature).

o Measure the luminescence using a plate reader.

o Data Analysis:

[e]

Subtract the "no enzyme" background signal from all other readings.

o

Normalize the data to the "no inhibitor" control (representing 100% activity).

[¢]

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

[¢]

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the
concentration of the inhibitor required to reduce kinase activity by 50%.[7]

This document is for informational purposes only and is based on publicly available data for
LDN-193189. Researchers should always consult primary literature and perform their own
validation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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